molecular formula C17H11N3S2 B3822997 5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

Cat. No.: B3822997
M. Wt: 321.4 g/mol
InChI Key: IUMVFKYNVOFCDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions. This approach is often promoted by microwave irradiation, which enhances the reaction rate and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Mechanism of Action

The mechanism by which 5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate exerts its effects involves interactions with microbial cell membranes and biofilm structures. The compound disrupts biofilm formation and enhances the susceptibility of microbes to antimicrobial agents. Molecular targets include key enzymes and structural proteins involved in biofilm maintenance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate stands out due to its specific phenyl substitutions, which enhance its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This unique structure contributes to its superior performance in disrupting biofilms and its potential as a therapeutic agent .

Properties

IUPAC Name

5,7-diphenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S2/c21-17-19-20-15(13-9-5-2-6-10-13)11-14(18-16(20)22-17)12-7-3-1-4-8-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVFKYNVOFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+]3C(=N2)SC(=N3)[S-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
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5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Reactant of Route 6
5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate

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